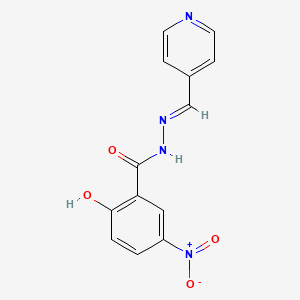

2-hydroxy-5-nitro-N'-(4-pyridinylmethylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-hydroxy-5-nitro-N'-(4-pyridinylmethylene)benzohydrazide, also known as HNPyB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Anticorrosive Applications

Quinoline derivatives, sharing structural similarities with 2-hydroxy-5-nitro-N'-(4-pyridinylmethylene)benzohydrazide, are noted for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion, a critical aspect in material science and engineering (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Properties

The review of pharmacological properties of polyfunctional "hybrid" compounds, including nitroxyl radicals and natural compounds, reveals that introducing a nitroxyl fragment can enhance biological activity, reduce toxicity, or increase selective cytotoxicity. This suggests that compounds like this compound could have potential as pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Bioactive Heterocyclic Compound Applications

A comprehensive review on coumarins, which are structurally related to this compound, emphasizes their significance in natural compounds and synthetic chemistry. These compounds find applications in pharmaceutical, perfumery, and agrochemical industries due to their physical, chemical, and biological properties (Yoda, 2020).

Minor Groove Binder Applications

Hoechst 33258, a compound with two benzimidazole groups and one phenol group, like the structural motifs in this compound, binds strongly to the minor groove of B-DNA. This suggests potential applications in genomics and cellular biology, where such compounds could be used for DNA staining, analysis, and perhaps even as tools for genetic manipulation (Issar & Kakkar, 2013).

Triazine Scaffold in Medicinal Chemistry

The triazine scaffold, characterized by its nitrogen-substituted benzene ring, exhibits a wide spectrum of biological activities. Although not directly related to this compound, the study highlights the importance of nitrogen-containing heterocycles in developing drugs with antibacterial, antifungal, anti-cancer, and other activities. This underscores the potential for exploring the biological activities of this compound and similar compounds in drug discovery (Verma, Sinha, & Bansal, 2019).

Eigenschaften

IUPAC Name |

2-hydroxy-5-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-2-1-10(17(20)21)7-11(12)13(19)16-15-8-9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTANMVWQSVMAIH-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5600168.png)

![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide](/img/structure/B5600206.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5600226.png)

![N-[4-({5-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5600234.png)

![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)

![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)

![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)

![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)